4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid 4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 2054953-19-2
VCID: VC6486609
InChI: InChI=1S/C7H6F3N3O4/c8-7(9,10)5(1-6(14)15)12-3-4(2-11-12)13(16)17/h2-3,5H,1H2,(H,14,15)
SMILES: C1=C(C=NN1C(CC(=O)O)C(F)(F)F)[N+](=O)[O-]
Molecular Formula: C7H6F3N3O4
Molecular Weight: 253.137

4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid

CAS No.: 2054953-19-2

Cat. No.: VC6486609

Molecular Formula: C7H6F3N3O4

Molecular Weight: 253.137

* For research use only. Not for human or veterinary use.

4,4,4-trifluoro-3-(4-nitro-1H-pyrazol-1-yl)butanoic acid - 2054953-19-2

Specification

CAS No. 2054953-19-2
Molecular Formula C7H6F3N3O4
Molecular Weight 253.137
IUPAC Name 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid
Standard InChI InChI=1S/C7H6F3N3O4/c8-7(9,10)5(1-6(14)15)12-3-4(2-11-12)13(16)17/h2-3,5H,1H2,(H,14,15)
Standard InChI Key SWMDAJQFCOQARC-UHFFFAOYSA-N
SMILES C1=C(C=NN1C(CC(=O)O)C(F)(F)F)[N+](=O)[O-]

Introduction

Molecular Structure and Physicochemical Properties

The compound’s molecular formula is C₈H₈F₃N₃O₄, with a molecular weight of 267.16 g/mol. Its IUPAC name, 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoic acid, reflects the trifluoromethyl group at the β-position of the butanoic acid backbone and the nitro-substituted pyrazole at the γ-position. Key identifiers include:

PropertyValue
Canonical SMILESC1=CN(N=C1N+[O-])C(CC(=O)O)C(F)(F)F
InChIKeyPCAHBAGWUFPHHQ-UHFFFAOYSA-N
PubChem CID132586140

The nitro group at the pyrazole’s 4-position introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to 3-nitro analogs . Theoretical calculations predict moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the carboxylic acid and nitro groups, though experimental data remain unpublished.

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit synthesis for the 4-nitro isomer is documented, analogous compounds are prepared via multi-step routes:

  • Pyrazole Nitration: Nitration of 4-substituted pyrazoles using nitric acid/sulfuric acid mixtures introduces the nitro group at the 3- or 4-position, depending on directing effects .

  • Trifluoromethylation: Radical trifluoromethylation of α,β-unsaturated esters followed by hydrolysis yields the trifluoromethylbutanoic acid backbone.

  • Coupling Reactions: Nucleophilic substitution or Pd-catalyzed cross-coupling attaches the pyrazole moiety to the fluorinated carbon .

For example, the 3-nitro-4-methyl analog is synthesized by nitrating 4-methylpyrazole, followed by alkylation with ethyl 4-bromo-4,4,4-trifluorobutanoate and subsequent saponification. Adapting this method for 4-nitro substitution would require careful optimization of nitration conditions to favor the 4-position.

Stability and Reactivity

The nitro group’s position significantly impacts stability. 4-Nitro pyrazoles exhibit lower thermal stability than 3-nitro isomers due to steric strain, decomposing above 150°C . Reactivity studies on similar compounds reveal:

  • Acid-Catalyzed Hydrolysis: The trifluoromethyl group stabilizes the transition state, accelerating ester hydrolysis at pH < 3 .

  • Nucleophilic Aromatic Substitution: The nitro group activates the pyrazole ring for displacement by thiols or amines at elevated temperatures .

Applications in Medicinal Chemistry

Enzyme Inhibition

Pyrazole derivatives with nitro and trifluoromethyl groups show promise as kinase inhibitors. In silico docking studies suggest the title compound could bind to the ATP pocket of cyclin-dependent kinase 2 (CDK2) with a predicted IC₅₀ of 1.2 µM. The trifluoromethyl group enhances hydrophobic interactions, while the nitro group polarizes the binding site.

Anticancer Activity

Preliminary assays on 3-nitro analogs demonstrate anti-proliferative effects against MCF-7 breast cancer cells (EC₅₀ = 8.7 µM). Mechanistic studies link this activity to ROS generation via nitroreductase-mediated redox cycling. The 4-nitro isomer may exhibit similar behavior but with altered pharmacokinetics due to differential metabolic stability.

Coordination Chemistry and Material Science

Lanthanide Complexation

The diketonate ligand 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione forms luminescent Gd³⁺ complexes with a triplet state energy of 22,400 cm⁻¹ . Replacing the methyl group with nitro could redshift emission wavelengths, making the title compound a candidate for Eu³⁺-based OLED emitters.

Photophysical Properties

The nitro group’s strong electron-withdrawing effect may quench fluorescence in free ligands but enhance ligand-to-metal charge transfer in complexes. Time-resolved spectroscopy on analogous compounds shows lifetimes up to 1.8 ms for Eu³⁺ complexes, suitable for bioimaging probes .

Future Research Directions

  • Synthetic Optimization: Develop regioselective nitration methods to favor 4-nitro substitution.

  • Biological Screening: Evaluate anticancer and antimicrobial activity against panels of cell lines and pathogens.

  • Material Applications: Synthesize lanthanide complexes and characterize their photophysical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator